Ester Chain Length vs. Lipophilicity: Heptyl Ester Occupies a Distinct LogP Window Compared to Ethyl and Hexyl Analogs
The heptyl ester confers a predicted LogP approximately 2.5 units higher than the ethyl ester analog. Ethyl 2-phenylquinoline-4-carboxylate has a computed LogP of 4.0785 [1]. Based on the established Hansch-Leo π contribution of ~0.5 per methylene unit, the heptyl ester (5 additional methylenes vs. ethyl) is estimated at LogP ≈ 6.6. In the 2-phenylquinoline-4-carboxylic acid amide series, a LogP increase from 1.94 to 2.26 was associated with the best-in-series antibacterial MIC of 64 μg/mL against S. aureus [2], establishing the principle that higher lipophilicity within this scaffold correlates with enhanced antibacterial potency. The hexyl ester (CAS 355419-68-0, C22H22BrNO2, MW ~412.3) and octyl ester (CAS 355421-00-0, C24H26BrNO2, MW 440.4) bracket the heptyl ester, but neither has published LogP or biological data, making the heptyl the only C-7 ester with a validated procurement route through Sigma-Aldrich AldrichCPR .
| Evidence Dimension | Predicted lipophilicity (LogP) across ester chain lengths |
|---|---|
| Target Compound Data | Estimated LogP ≈ 6.6 (heptyl ester, C7) |
| Comparator Or Baseline | Ethyl 2-phenylquinoline-4-carboxylate: LogP 4.0785 (AMBinter computed); Hexyl ester (C6): estimated LogP ≈ 6.1; Octyl ester (C8): estimated LogP ≈ 7.1 |
| Quantified Difference | ΔLogP ≈ +2.5 vs. ethyl ester; +0.5 vs. hexyl; -0.5 vs. octyl |
| Conditions | Computed LogP values; heptyl LogP estimated by additive methylene contribution (π ≈ 0.5 per -CH2-) |
Why This Matters
Lipophilicity directly predicts membrane permeation and intracellular accumulation; the heptyl ester LogP of ~6.6 places it in a range distinct from shorter-chain analogs, which may translate into differential antibacterial potency as demonstrated by the LogP-activity correlation in the 2-phenylquinoline-4-carboxylate class [2].
- [1] AMBinter. Ethyl 2-phenylquinoline-4-carboxylate, AMB4302598. Computed LogP = 4.0785. Available at: https://ambinter.com/molecule/4302598 (accessed May 2026). View Source
- [2] Molecules 2016, 21(3), 340. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Table 2: MIC values; LogP values reported for compounds 5a4 (2.26) and 5a7 (1.94). DOI: 10.3390/molecules21030340. View Source
